molecular formula C18H18N2 B151894 1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole CAS No. 134331-71-8

1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole

Cat. No. B151894
Key on ui cas rn: 134331-71-8
M. Wt: 262.3 g/mol
InChI Key: SROMRGBJXFAAJU-UHFFFAOYSA-N
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Patent
US06057311

Procedure details

A solution of 9-benzyl-2-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]-indole (3.66 g, 10.1 mmol) in chloroform (50 ml) was stirred with trifluoroacetic acid (20 ml) at room temperature for 2 hours. The mixture was evaporated to dryness and the residue partitioned between chloroform and saturated potassium carbonate solution (150 ml/1:2). The organic layer was separated and dried (MgSO4). Filtration and evaporation of the solvent gave the product. (2.66 g, 100%).
Name
9-benzyl-2-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]-indole
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]2[CH2:17][CH2:18][N:19](C(OC(C)(C)C)=O)[CH2:20][C:9]1=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C(Cl)(Cl)Cl>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]2[CH2:17][CH2:18][NH:19][CH2:20][C:9]1=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
9-benzyl-2-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]-indole
Quantity
3.66 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2=C(C3=CC=CC=C13)CCN(C2)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue partitioned between chloroform and saturated potassium carbonate solution (150 ml/1:2)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave the product

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2=C(C3=CC=CC=C13)CCNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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